BenchChemオンラインストアへようこそ!

Ethyl 6-morpholinopyridine-2-carboxylate

Solubility Drug Metabolism Pharmacokinetics

Ethyl 6-morpholinopyridine-2-carboxylate is a heterocyclic building block characterized by a pyridine ring substituted with a morpholine group at the 6-position and an ethyl ester at the 2-position. With a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol, its physical properties include a predicted boiling point of 410.2±45.0 °C, a density of 1.179±0.06 g/cm³, and a predicted pKa of 2.57±0.10.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 1061750-15-9
Cat. No. B1613807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-morpholinopyridine-2-carboxylate
CAS1061750-15-9
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CC=C1)N2CCOCC2
InChIInChI=1S/C12H16N2O3/c1-2-17-12(15)10-4-3-5-11(13-10)14-6-8-16-9-7-14/h3-5H,2,6-9H2,1H3
InChIKeyCCLSAEXHEUDNJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Morpholinopyridine-2-carboxylate (CAS 1061750-15-9): Core Structural and Physicochemical Profile for Procurement Specification


Ethyl 6-morpholinopyridine-2-carboxylate is a heterocyclic building block characterized by a pyridine ring substituted with a morpholine group at the 6-position and an ethyl ester at the 2-position . With a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol, its physical properties include a predicted boiling point of 410.2±45.0 °C, a density of 1.179±0.06 g/cm³, and a predicted pKa of 2.57±0.10 . This compound serves as an advanced intermediate, particularly valued in medicinal chemistry for the rapid construction of picolinate- and morpholine-containing libraries for structure-activity relationship (SAR) exploration .

Why Generic 6-Substituted Picolinates Cannot Replace Ethyl 6-Morpholinopyridine-2-carboxylate in Integrated Drug Discovery Campaigns


Substituting ethyl 6-morpholinopyridine-2-carboxylate with a different 6-substituted picolinate (e.g., 6-chloro, 6-alkoxy, or 6-piperidinyl analogs) is not a straightforward, risk-free procurement decision, but one that fundamentally alters downstream compound properties. Published SAR campaigns on A2A adenosine receptor antagonists demonstrate that the choice of the C-6 substituent on the pyridine ring creates a decisive inflection point in a multi-parameter optimization (MPO) landscape. For instance, a morpholine substituent can improve aqueous solubility but introduce a time-dependent CYP3A4 inhibition liability, whereas replacing it with a 4-methoxypiperidine group eliminates this toxicity risk while sacrificing solubility [1]. Therefore, the morpholinopyridine motif is not a generic, interchangeable 'solubilizer'; it is a structural feature with a distinct and pre-validated balance of desirable and undesirable properties, making the procurement of this specific building block critical for SAR progression and patent strategy execution [1].

Differential Evidence Table: Quantifying the Impact of the Morpholinopyridine Motif Versus Closest Analogs


Aqueous Solubility: Morpholinopyridine Motif Demonstrates a Decisive Improvement Over a Methoxypiperidine Analog

In a lead optimization program for Parkinson's disease, the compound incorporating the 6-(morpholin-4-yl)-2-pyridyl motif (compound 16a) demonstrated a marked improvement in aqueous solubility compared to its direct structural analog bearing a 6-(4-methoxypiperidin-1-yl)-2-pyridyl group (compound 16j). While the exact values are not disclosed, the publication explicitly describes compound 16j as 'sparingly soluble' in stark contrast to the improved profile of 16a. This solubility gain was key to achieving oral efficacy in a rat haloperidol-induced catalepsy (HIC) model [1].

Solubility Drug Metabolism Pharmacokinetics Adenosine A2A Antagonists

CYP450 3A4 Inhibition: Morpholinopyridine Motif Introduces a Time-Dependent Liability Not Seen with a Methoxypiperidine Analog

The same SAR study reveals a critical liability tied to the morpholinopyridine moiety. Compound 16a, featuring the 6-(morpholin-4-yl)-2-pyridyl group, exhibited time-dependent inhibition of cytochrome P450 3A4 (CYP3A4). This mechanism-based inhibition, which can lead to dangerous drug-drug interactions, is attributed to the metabolism of the morpholine ring [1]. Critically, this issue was completely resolved by switching to the 6-(4-methoxypiperidin-1-yl)-2-pyridyl analog (compound 16j), which showed no such CYP450 or hERG channel issues [1].

Drug-Drug Interaction Toxicology ADMET Adenosine A2A Antagonists

In Vivo Efficacy in Parkinson's Disease Model: Morpholinopyridine-Containing Compound Matches the Gold Standard

Despite the CYP3A4 liability, the morpholinopyridine-containing compound 16a demonstrated robust in vivo efficacy, proving the pharmacological value of the scaffold. It was orally efficacious at 3 mg/kg in the rat HIC model, a standard in vivo assay for Parkinson's disease [1]. This outcome validates that the solubility advantage of the morpholinopyridine motif translates into successful in vivo target engagement, meeting a key benchmark that the 'sparingly soluble' comparator could not achieve in oral dosing.

In Vivo Pharmacology Parkinson's Disease Oral Efficacy Adenosine A2A Antagonists

Strategic Deployment Scenarios for Ethyl 6-Morpholinopyridine-2-carboxylate Based on Differential Evidence


Synthetic Intermediate for Parkinson's Disease A2A Antagonist Programs

Leverage this building block to directly synthesize and expand SAR around the A2A receptor antagonist pharmacophore described in J. Med. Chem. 2008. The morpholinopyridine core is effective for lead optimization, providing a pre-validated route to oral efficacy for central nervous system (CNS) targets that require balanced solubility and permeability [1].

Bioisostere Replacement Screening to Improve Aqueous Solubility

Deploy this building block as a dedicated solubility-enhancing moiety in medicinal chemistry programs facing low-aqueous-solubility lead compounds. The evidence suggests it offers a functionally superior alternative to a sparingly soluble 4-methoxypiperidine bioisostere, making it a strategic choice for improving the developability profile of early-stage hits [1].

Integrative Medicinal Chemistry for Metabolic Liability Assessment

Use this advanced intermediate to build focused compound libraries to systematically study and mitigate CYP3A4 time-dependent inhibition. Since the morpholine ring metabolism is the suspected cause, high-quality access to this specific building block is critical for a hypothesis-driven 'screen-fix' strategy, enabling teams to explore structural modifications that retain the solubility benefit while dialing out the toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-morpholinopyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.